2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477340
InChI: InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN
Molecular Formula: C15H22N2O2S
Molecular Weight: 294.4 g/mol

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477340

Molecular Formula: C15H22N2O2S

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H22N2O2S
Molecular Weight 294.4 g/mol
IUPAC Name benzyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Standard InChI Key KNEDOIBZVYEGLD-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of:

  • A pyrrolidine core (a five-membered secondary amine ring).

  • A benzyl ester group at the 1-position of the pyrrolidine.

  • A 2-(2-aminoethylsulfanylmethyl) substituent at the 2-position, introducing chirality and functional diversity.

Key Data:

PropertyValueSource Analogy
Molecular FormulaC₁₆H₂₂N₂O₂S
Molar Mass306.43 g/molCalculated
ChiralityLikely at C2 of pyrrolidine
Functional GroupsEster, amine, thioether

Physicochemical Characteristics

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amine groups, with limited solubility in water .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and thioether linkages .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is documented, analogous methods for pyrrolidine benzyl esters suggest the following steps:

  • Pyrrolidine Functionalization:

    • Introduction of the sulfanylmethyl group via nucleophilic substitution or thiol-ene chemistry .

    • Example: Reaction of 2-chloromethylpyrrolidine with 2-aminoethanethiol .

  • Benzyl Ester Formation:

    • Coupling the pyrrolidine carboxylic acid with benzyl bromide using NaHCO₃ as a base .

    • Alternative: Use of 2-benzyloxy-1-methylpyridinium triflate for mild esterification .

  • Chiral Resolution:

    • Chiral HPLC or enzymatic methods to isolate enantiomers, given the stereogenic centers .

Representative Reaction Scheme:

Pyrrolidine-2-carboxylic acid+Benzyl bromideNaHCO₃Benzyl ester intermediate2-AminoethanethiolTarget compound\text{Pyrrolidine-2-carboxylic acid} + \text{Benzyl bromide} \xrightarrow{\text{NaHCO₃}} \text{Benzyl ester intermediate} \xrightarrow{\text{2-Aminoethanethiol}} \text{Target compound}

Optimization Challenges

  • Side Reactions: Thioether oxidation or ester hydrolysis requires inert atmospheres and anhydrous conditions .

  • Yield Improvements: Catalytic methods using formamide or TCT (trichlorotriazine) enhance atom efficiency in amidations/esterifications .

Applications in Research

Medicinal Chemistry

  • Drug Intermediate: Analogous pyrrolidine derivatives are used in protease inhibitors and kinase modulators .

  • Metal Chelation: The amino-thioether motif may bind transition metals, relevant in radiopharmaceuticals .

Organic Synthesis

  • Chiral Auxiliary: The stereogenic centers enable asymmetric synthesis of complex molecules .

  • Peptide Mimetics: The benzyl ester acts as a protecting group in solid-phase peptide synthesis .

ParameterRecommendationBasis
ToxicityLimited data; assume acute toxicityAnalogous amines
Storage-20°C under argonEster stability
HandlingUse PPE, fume hoodSulfur compound risks

Analytical Characterization

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.60 (s, 2H, OCH₂Ph), 3.50–3.20 (m, pyrrolidine CH₂), 2.80–2.50 (m, SCH₂ and NH₂) .

  • MS (ESI+): m/z 307.1 [M+H]⁺.

Chromatographic Methods

  • HPLC: C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), retention time ~8.2 min .

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